

2-chloro-N-(4-methoxybenzyl)acetamide literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-chloro-N-(4-methoxybenzyl)acetamide
Cat. No.:	B1586098

[Get Quote](#)

An In-Depth Technical Guide to **2-chloro-N-(4-methoxybenzyl)acetamide**

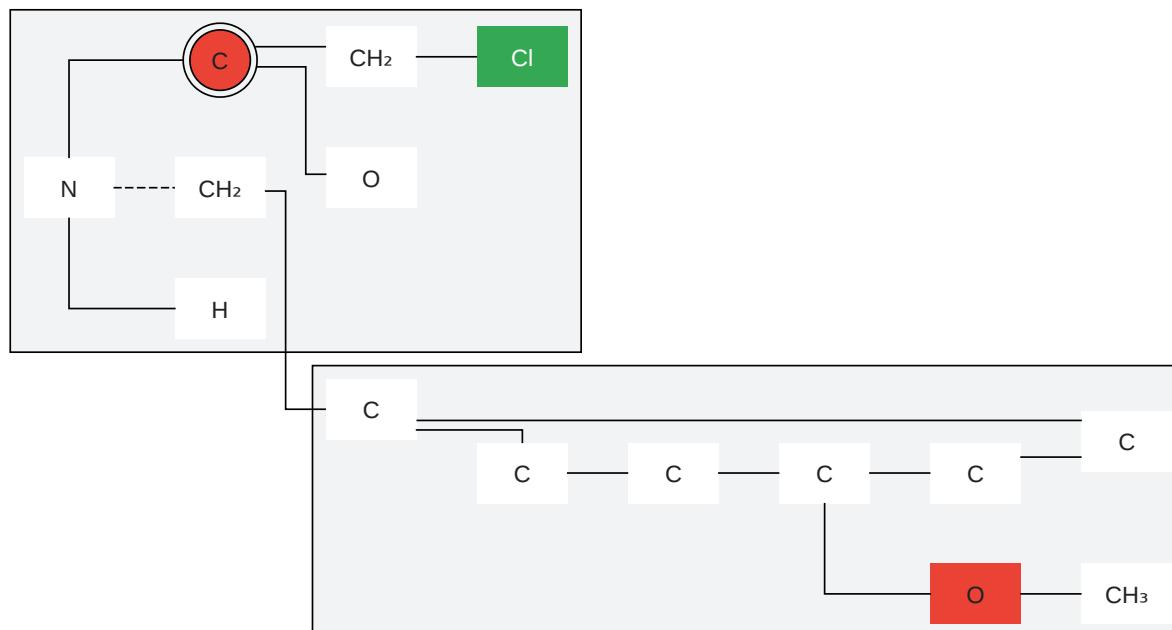
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-chloro-N-(4-methoxybenzyl)acetamide**, a molecule of significant interest within the fields of medicinal, agricultural, and materials chemistry. We will delve into its synthesis, structural characteristics, established biological activities, and the broader therapeutic potential suggested by its structural class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.

Introduction: The N-Substituted Acetamide Scaffold

N-arylacetamides and N-benzylacetamides represent a critical class of chemical intermediates used extensively in the synthesis of pharmaceuticals and agrochemicals.^[1] Their structural versatility allows for the fine-tuning of physicochemical properties and biological activities. **2-chloro-N-(4-methoxybenzyl)acetamide**, belonging to this family, has emerged as a compound with a diverse and intriguing profile, demonstrating antimicrobial, insecticidal, and cytotoxic properties.^{[2][3]} Furthermore, its core structure aligns with scaffolds known for other significant bioactivities, including anticonvulsant and herbicidal effects, making it a compelling subject for further investigation.^{[4][5]}

Physicochemical Properties and Structural Analysis


The fundamental properties of **2-chloro-N-(4-methoxybenzyl)acetamide** are summarized below. Understanding these characteristics is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	22303-36-2	[6][7]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1][7]
Molecular Weight	199.63 g/mol	[6]
Appearance	White to light gray powder/crystal	[6]
Melting Point	118.0 to 122.0 °C (391.15 to 395.15 K)	[1][6]
Purity	>95.0% (by GC)	[6]

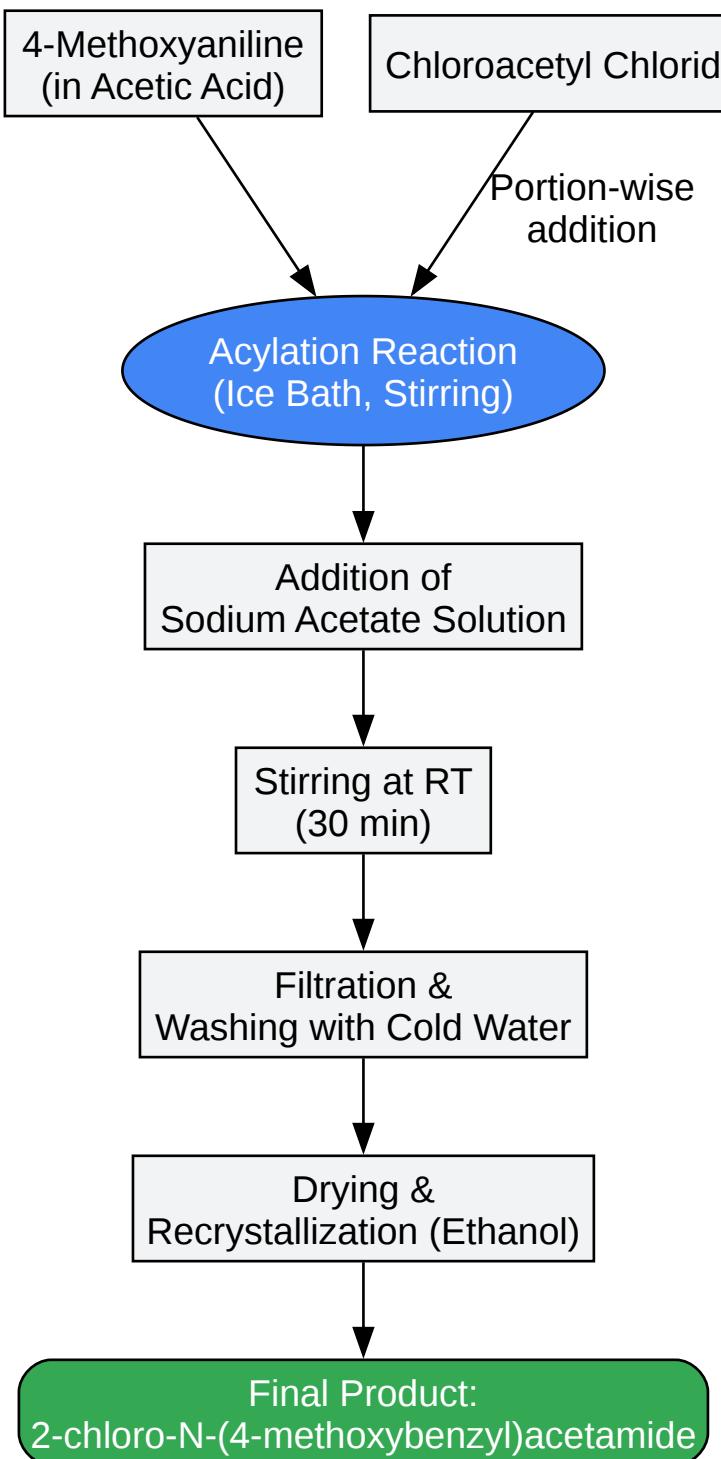
Molecular Structure

The molecular structure of **2-chloro-N-(4-methoxybenzyl)acetamide** has been elucidated through single-crystal X-ray diffraction.[1] The molecule features a central acetamide linkage. The methoxy group lies nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1] This spatial arrangement influences the intermolecular interactions that define its crystal packing.

In the crystalline state, the molecules form a three-dimensional network stabilized by a combination of N—H···O, C—H···O, and weak C—H···Cl hydrogen bonds, alongside C—H···π(ring) interactions.[1] A Hirshfeld surface analysis reveals that C···H/H···C (33.4%), Cl···H/H···Cl (20%), and O···H/H···O (19.5%) interactions are the most significant contributors to the crystal packing.[1]

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-chloro-N-(4-methoxybenzyl)acetamide**.


Synthesis and Characterization

The synthesis of **2-chloro-N-(4-methoxybenzyl)acetamide** is a straightforward and high-yielding acylation reaction. The primary route involves the reaction of 4-methoxyaniline with chloroacetyl chloride.[\[1\]](#)

Experimental Protocol: Synthesis

This protocol is based on established laboratory procedures.[\[1\]](#)

- Dissolution: Dissolve 4-methoxyaniline (1.0 equivalent) in pure acetic acid in a flask suitable for the reaction scale.
- Cooling: Place the flask in an ice bath to cool the solution.
- Addition of Acylating Agent: While stirring, add chloroacetyl chloride (1.0 equivalent) portion-wise to the cooled solution. The slow addition is critical to control the exothermic reaction.
- Reaction Monitoring: Allow the reaction to proceed, monitoring its completion via Thin Layer Chromatography (TLC).
- Precipitation: Upon completion, add a solution of sodium acetate. Continue stirring at room temperature for approximately 30 minutes, during which a solid precipitate will form.
- Isolation and Purification: Filter the resulting solid and wash it with cold water to remove residual salts and acetic acid.
- Drying and Recrystallization: Dry the crude product. For high purity, recrystallize the solid from ethanol to yield colorless crystals of **2-chloro-N-(4-methoxybenzyl)acetamide**. The reported yield is approximately 80%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-chloro-N-(4-methoxybenzyl)acetamide**.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: Used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1]
- FT-IR Spectroscopy: Identifies characteristic functional groups, such as the N-H amide stretch (approx. 3292 cm^{-1}), the C=O amide stretch (approx. 1660 cm^{-1}), and the C-Cl stretch (approx. 827 cm^{-1}).[1]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

Biological Activities and Potential Applications

2-chloro-N-(4-methoxybenzyl)acetamide has been evaluated for several biological activities, revealing a spectrum of potential applications.

Antimicrobial and Antifungal Activity

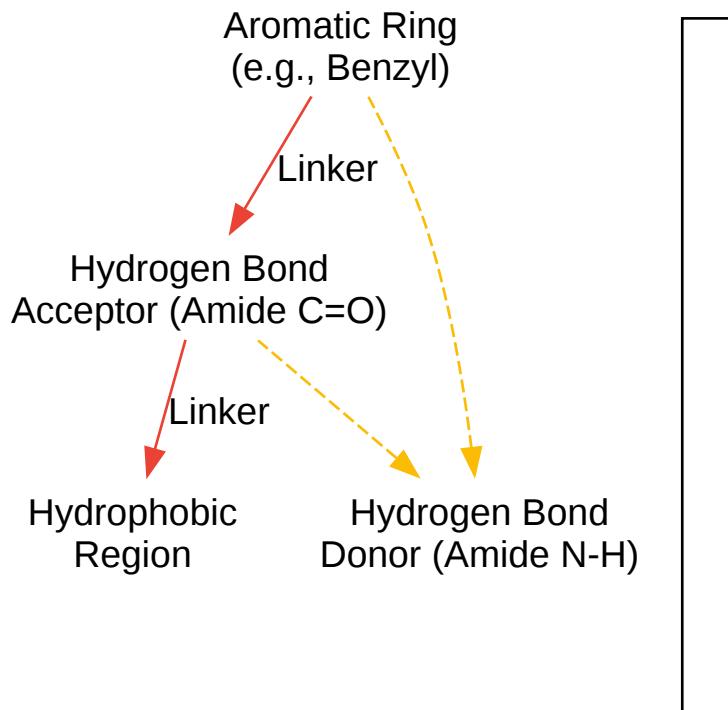
In vitro studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity.[2][3] It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Organism	Type	Activity Noted	Reference
Staphylococcus aureus	Gram-positive Bacteria	Active	[2][3]
Bacillus subtilis	Gram-positive Bacteria	Active	[3]
Enterococcus faecalis	Gram-positive Bacteria	Active	[3]
Listeria monocytogenes	Gram-positive Bacteria	Active	[3]
Escherichia coli	Gram-negative Bacteria	Active	[3]
Klebsiella pneumoniae	Gram-negative Bacteria	Active	[3]
Pseudomonas aeruginosa	Gram-negative Bacteria	Active	[3]
Candida glabrata	Yeast	Active	[2]
Trichoderma longibrachiatum	Fungus	High Inhibition (98%)	[3]
Mucor plumbeus	Fungus	High Inhibition (83%)	[3]
Fusarium solani	Fungus	Moderate Inhibition (21%)	[3]

Mechanism Insight: In silico analysis suggests that the antimicrobial effect may be linked to the inhibition of DNA ligase, a critical enzyme for DNA replication and repair in microorganisms. [3]

Insecticidal Activity

The compound has been shown to have a lethal effect on the larval stage of the agricultural pest *Galleria mellonella*. [2] The reported LC50 (the concentration required to kill 50% of the test population) was determined to be 873.572 μ M, indicating significant toxicity to this insect model. [2]


Cytotoxic Activity

Investigations into its effect on cancer cell lines revealed cytotoxic properties against HeLa (human cervical cancer) cells, with a reported IC₅₀ value of 14.53 µg/mL.[\[2\]](#) This suggests potential, albeit preliminary, for investigation as an anticancer agent.

Contextual Potential: Anticonvulsant and Herbicidal Applications

While direct testing of **2-chloro-N-(4-methoxybenzyl)acetamide** as an anticonvulsant has not been extensively reported, the broader N-benzylacetamide class is a well-established area of anticonvulsant research.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Structure-Activity Relationship (SAR): Studies on N-benzylacetamide derivatives show that the N-benzyl group is a critical pharmacophoric element.[\[8\]](#)[\[9\]](#) Modifications to the benzyl ring, particularly at the 4-position, significantly influence anticonvulsant activity in the maximal electroshock seizure (MES) test.[\[9\]](#)[\[10\]](#) Non-bulky substituents at the 4'-position, regardless of their electronic properties, tend to exhibit superb activity.[\[9\]](#)

General Pharmacophore for Anticonvulsant N-Benzylacetamides

[Click to download full resolution via product page](#)

Caption: Key pharmacophoric features of anticonvulsant N-benzylacetamides.

Similarly, the chloroacetamide moiety is a well-known feature of many commercial herbicides. Their mechanism of action is believed to involve covalent binding to enzymes and coenzymes that contain sulfhydryl (-SH) groups, disrupting critical metabolic pathways in susceptible plants. This suggests that **2-chloro-N-(4-methoxybenzyl)acetamide** could also possess herbicidal properties worthy of investigation.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for **2-chloro-N-(4-methoxybenzyl)acetamide** is not widely available, data from the parent compound, 2-chloroacetamide, provides essential guidance.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Identified Hazards (based on 2-chloroacetamide):

- Acute Toxicity: Toxic if swallowed.[\[11\]](#)
- Skin Sensitization: May cause an allergic skin reaction.[\[11\]](#)
- Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[\[11\]](#)
- Aquatic Hazard: Harmful to aquatic life.[\[11\]](#)

Protocol: Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[13\]](#)[\[14\]](#)
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[\[11\]](#)

- Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[15]
- Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep locked up or in an area accessible only to authorized personnel.[11]
- Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service. Do not empty into drains.[11][13]

Conclusion and Future Directions

2-chloro-N-(4-methoxybenzyl)acetamide is a versatile compound with a foundation of demonstrated biological activities, including broad-spectrum antimicrobial, insecticidal, and cytotoxic effects. Its synthesis is efficient, and its structure is well-characterized.

The most compelling future directions lie in exploring its contextual potential based on its structural motifs:

- Anticonvulsant Screening: Systematic evaluation in established models of epilepsy (e.g., MES, scMet) is highly warranted to determine if it shares the properties of other N-benzylacetamides.
- Herbicidal Testing: Screening against various weed species could uncover potential applications in agriculture.
- Mechanism of Action Studies: Deeper investigation into its inhibition of DNA ligase and other potential cellular targets would clarify the basis of its antimicrobial and cytotoxic effects.
- Analog Development: The synthesis and screening of derivatives, particularly with modifications to the benzyl and chloroacetyl moieties, could lead to compounds with enhanced potency and selectivity for a specific biological target.

This technical guide consolidates the current knowledge on **2-chloro-N-(4-methoxybenzyl)acetamide**, providing a solid framework for researchers aiming to build upon

existing work and unlock its full scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. woarjournals.org [woarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [2-chloro-N-(4-methoxybenzyl)acetamide literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586098#2-chloro-n-4-methoxybenzyl-acetamide-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com